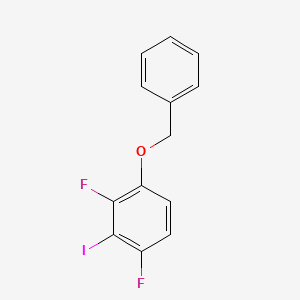
Isovaline, 3-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is a chiral amino acid derivative with two stereogenic centers
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. For instance, the compound can be synthesized from (2R,3S)-isocitric acid, which is obtained by fermentation of sunflower oil . The reaction conditions typically involve the use of protecting groups to safeguard functional groups during the synthesis process, followed by deprotection steps to yield the final product.
Industrial Production Methods: Industrial production of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the desired chiral compound. The fermentation broth is then subjected to purification processes, including crystallization and chromatography, to isolate the pure compound.
化学反応の分析
Types of Reactions: (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 2-keto-3-hydroxy-2-methylbutanoic acid.
Reduction: Regeneration of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid.
Substitution: Formation of N-alkyl derivatives of the compound.
科学的研究の応用
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of chiral catalysts and as a starting material for the synthesis of fine chemicals.
作用機序
The mechanism of action of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then participate in biochemical pathways, exerting effects on cellular processes. The specific molecular targets and pathways depend on the context in which the compound is used, such as its role in enzyme-catalyzed reactions or its interaction with receptors in biological systems.
類似化合物との比較
(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid: The enantiomer of the compound with opposite stereochemistry.
(2R,3R)-2-amino-3-hydroxy-2-methylbutanoic acid: A diastereomer with different stereochemistry at one of the chiral centers.
(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid: Another diastereomer with different stereochemistry at both chiral centers.
Uniqueness: (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. The presence of both an amino group and a hydroxyl group in the molecule allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry and biochemistry.
特性
分子式 |
C5H11NO3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
(2R)-2-amino-3-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3?,5-/m1/s1 |
InChIキー |
NWZTXAMTDLRLFP-SDMSXHDGSA-N |
異性体SMILES |
CC([C@](C)(C(=O)O)N)O |
正規SMILES |
CC(C(C)(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester](/img/structure/B14780466.png)







![3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro-](/img/structure/B14780515.png)
![1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(4-methylbenzyl)-1,7a-dihydrothieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B14780519.png)

![Ethyl (E)-7-(2-(dimethylamino)vinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14780526.png)
![(8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl) benzoate](/img/structure/B14780536.png)
![N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14780539.png)
